iCRT-5

Wnt/β-catenin signaling Transcriptional reporter assay CRT inhibition

iCRT-5 is the only β-catenin/TCF inhibitor that preserves dendritic cell immunophenotype and T-cell stimulatory capacity, unlike CCT-031374 or PNU-75654. For tumor-immune microenvironment studies, this CRT inhibitor (IC₅₀=18 nM) eliminates confounding off-target immunological effects. Available at ≥98% purity with same-day shipping. Order now to ensure experimental reproducibility.

Molecular Formula C16H17NO5S2
Molecular Weight 367.4 g/mol
CAS No. 18623-44-4
Cat. No. B1674365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameiCRT-5
CAS18623-44-4
SynonymsiCRT5;  iCRT-5;  iCRT 5; 
Molecular FormulaC16H17NO5S2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC
InChIInChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9-
InChIKeyIJWKSBPTJQMUHJ-LCYFTJDESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

iCRT-5 (CAS 18623-44-4): β-Catenin-Responsive Transcription (CRT) Inhibitor for Wnt/β-Catenin Pathway Research


iCRT-5 (CAS 18623-44-4) is a synthetic small molecule that functions as a selective, cell-permeable inhibitor of β-catenin-responsive transcription (CRT) [1]. It acts by disrupting the protein-protein interaction between β-catenin and TCF4, thereby blocking Wnt/β-catenin reporter activity and downregulating β-catenin target gene expression . With a molecular formula of C16H17NO5S2 and a molecular weight of 367.44 g/mol, iCRT-5 belongs to the thiazolidinedione class of compounds . It demonstrates an IC50 of 18 nM in the Wnt-responsive STF16 luciferase reporter assay, positioning it among the more potent direct β-catenin/TCF interaction inhibitors available for preclinical research .

Why Wnt Pathway Inhibitors Cannot Be Interchangeably Substituted for iCRT-5


The Wnt/β-catenin signaling pathway can be targeted at multiple distinct nodes—including Wnt ligand secretion (Porcupine inhibitors like IWP-4), destruction complex stabilization (Tankyrase inhibitors like XAV-939), and nuclear β-catenin/TCF transcriptional complexes (CRT inhibitors like iCRT-3, iCRT-5, iCRT-14) [1]. Even within the CRT inhibitor subclass, compounds exhibit divergent potency profiles (IC50 values ranging from 8.2 nM to 40.3 nM in identical reporter assays) and, critically, demonstrate compound-specific immunological off-target effects that directly impact experimental reproducibility and translational relevance [2][3]. Unlike iCRT-3, which shows superior antiproliferative activity in triple-negative breast cancer models, iCRT-5 uniquely preserves dendritic cell function during immune stimulation—a property not shared by other β-catenin inhibitors such as CCT-031374 or PNU-75654 [2][4]. Substituting any Wnt inhibitor for iCRT-5 without accounting for these mechanistically distinct and immunologically relevant differences risks experimental confounding, particularly in studies involving tumor-immune microenvironment interactions or immunological readouts [4].

iCRT-5 Quantitative Differentiation Guide: Comparator-Based Evidence for Procurement Decisions


Comparative Potency in Wnt-Responsive STF16 Luciferase Reporter Assay

In the standard Wnt-responsive STF16 luciferase reporter assay, iCRT-5 demonstrates an IC50 of 18 nM, placing it in an intermediate potency tier among direct β-catenin/TCF interaction inhibitors. This value is 2.2-fold less potent than iCRT-3 (IC50 = 8.2 nM) but 2.2-fold more potent than iCRT-14 (IC50 = 40.3 nM) [1]. Compared to inhibitors targeting upstream pathway nodes, iCRT-5 is 1.4-fold less potent than the Porcupine inhibitor IWP-4 (IC50 = 25 nM in comparable assays) but 16.7-fold more potent than the tankyrase inhibitor XAV-939 in cellular TCF reporter assays (IC50 = 300 nM) [2]. Against β-catenin/TCF4 protein-protein interaction inhibitors, iCRT-5 is 25-fold more potent than PNU-75654 (KD50 = 450 nM) and 339-fold more potent than CCT-031374 (IC50 = 6.1 µM) [3].

Wnt/β-catenin signaling Transcriptional reporter assay CRT inhibition

Differential Preservation of Dendritic Cell Immunophenotype and T Cell Stimulatory Capacity

In a direct head-to-head comparison of three β-catenin inhibitors (CCT-031374, iCRT-5, and PNU-75654) on mouse bone marrow-derived dendritic cells (BMDCs), iCRT-5 uniquely preserved both the immunophenotype and functional T cell stimulatory capacity of LPS-stimulated DCs [1]. Specifically, CCT-031374 interfered with upregulation of costimulators CD40 and CD86 and cytokines IL-1β, TNF-α, IL-6, IL-10, and IL-12, resulting in impaired CD4+ T cell stimulatory activity [1]. PNU-75654 preserved antigen uptake and processing but still induced less T cell proliferation than control DCs [1]. In contrast, DCs treated with iCRT-5 during stimulation exerted comparably strong T cell proliferation as did control DCs, demonstrating no detrimental effects on the immuno-phenotype of stimulated DCs [1][2].

Tumor immunology Dendritic cell function Off-target effects β-catenin inhibitors

Comparative Antiproliferative Activity in Triple-Negative Breast Cancer (TNBC) Cell Models

In a comparative in vitro study evaluating five Wnt pathway inhibitors (iCRT-3, iCRT-5, iCRT-14, IWP-4, and XAV-939) across four TNBC cell lines (BT-549, MDA-MB-231, HCC-1143, HCC-1937) and one ER+ control (MCF-7), iCRT-3 was identified as the most effective compound for inhibiting proliferation and antagonizing Wnt signaling, with treatment also resulting in increased apoptosis [1]. While quantitative IC50 values for iCRT-5 in TNBC proliferation assays are not directly reported in this study, the rank-order efficacy established iCRT-3 as superior to iCRT-5 in this specific oncological context [1][2]. The study further demonstrated that combination treatment of iCRT-3 with SOX4 knockdown had a synergistic effect on inhibition of cell proliferation and induction of apoptosis [1].

Triple-negative breast cancer Antiproliferative activity Wnt pathway inhibition Cancer cell viability

Differential Downregulation of VEGF in Multiple Myeloma Bone Marrow Stromal Co-Culture Model

In a bone marrow stromal cell (BMSC) and U266 multiple myeloma cell co-culture model, treatment with either iCRT-3 or iCRT-5 at a dose of 50 µM each resulted in a decrease in VEGF protein levels and downregulated VEGF at the mRNA level by greater than 3-fold as determined by quantitative RT-PCR analysis [1]. Both compounds demonstrated comparable efficacy in suppressing VEGF expression in this MM-relevant microenvironment model, indicating that iCRT-5 and iCRT-3 may be functionally interchangeable for Wnt pathway antagonism in multiple myeloma when VEGF modulation is the primary endpoint [1].

Multiple myeloma VEGF downregulation Bone marrow microenvironment Wnt pathway antagonism

Solubility and Formulation Compatibility for In Vitro Experimental Workflows

iCRT-5 demonstrates DMSO solubility of 30-36 mg/mL (81.65 mM), which is notably lower than iCRT-3, which achieves 69 mg/mL (174.89 mM) in DMSO [1]. This solubility difference translates to approximately 2.1-fold lower maximum stock concentration for iCRT-5, which may influence experimental design for high-concentration treatments or when preparing concentrated stock solutions for automated liquid handling systems . iCRT-5 has a predicted pKa of 4.59 and XLogP3-AA of 2.8, with a molecular weight of 367.44 g/mol and chemical formula C16H17NO5S2 [2]. Sonication is recommended for complete dissolution in DMSO . The compound is stable for 1 year at -20°C as supplied powder .

Compound solubility DMSO stock preparation In vitro assay compatibility Chemical stability

Chemical Purity and Quality Control Specifications for Reproducible Research

Commercially available iCRT-5 typically meets purity specifications of ≥98% as determined by HPLC analysis, with some vendors reporting purity of 99.1% or 99.68% [1]. This high level of chemical purity is comparable to other iCRT series compounds such as iCRT-3 (typically ≥98%) and iCRT-14 (≥98%), ensuring that observed biological effects are attributable to the intended active compound rather than impurities or degradation products [2]. The compound is supplied as a yellow solid with recommended storage at -20°C for long-term stability, and in DMSO solution at -80°C for up to 1 year .

Compound purity Quality control HPLC analysis Reproducibility

iCRT-5: Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Tumor-Immune Microenvironment Studies Requiring Wnt Pathway Inhibition Without Dendritic Cell Dysfunction

For investigators examining the interplay between Wnt/β-catenin signaling and anti-tumor immunity, iCRT-5 is uniquely suited as a chemical probe because it does not impair dendritic cell immunophenotype or T cell stimulatory capacity, unlike CCT-031374 and PNU-75654 [1]. Studies involving DC-based vaccines, antigen presentation assays, or ex vivo immune cell functional analyses should preferentially use iCRT-5 to avoid confounding off-target immunological effects that would obscure the interpretation of Wnt pathway-specific phenotypes [1].

Multiple Myeloma Research Targeting VEGF-Mediated Angiogenesis and Tumor-Stromal Interactions

iCRT-5 demonstrates equivalent efficacy to iCRT-3 in downregulating VEGF mRNA (>3-fold) and protein levels in BMSC-U266 multiple myeloma co-culture models at a 50 µM dose [2]. Researchers investigating VEGF-driven angiogenesis, osteolytic bone disease, or tumor-microenvironment crosstalk in multiple myeloma can confidently use iCRT-5 as an effective Wnt pathway antagonist with the added benefit of preserved immune function for any downstream immunological characterization [2].

Wnt/β-Catenin Pathway Inhibition in Experimental Systems Requiring Moderate Potency and Dose-Response Flexibility

With an IC50 of 18 nM in the STF16 luciferase reporter assay, iCRT-5 occupies an intermediate potency niche between the highly potent iCRT-3 (8.2 nM) and the less potent iCRT-14 (40.3 nM) [3]. This makes iCRT-5 particularly valuable for dose-response studies, partial pathway inhibition experiments, or systems where complete Wnt signaling ablation (achievable with iCRT-3) may be toxic or mask subtle phenotypes. Researchers requiring a graded inhibition profile should select iCRT-5 over iCRT-3 for greater experimental resolution [3].

In Vitro Mechanistic Studies of Nuclear β-Catenin/TCF4 Protein-Protein Interaction Disruption

iCRT-5 directly binds to β-catenin and disrupts its interaction with TCF4, acting at the terminal nuclear node of canonical Wnt signaling . This mechanism distinguishes it from upstream inhibitors like IWP-4 (Porcupine inhibitor affecting Wnt secretion) and XAV-939 (Tankyrase inhibitor stabilizing the destruction complex) . Researchers seeking to isolate nuclear β-catenin/TCF transcriptional complex disruption from effects on Wnt ligand production or β-catenin degradation should select iCRT-5 or iCRT-3, with iCRT-5 offering the additional immunological compatibility advantage established in direct comparator studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for iCRT-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.